1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique trifluoromethyl ketone structure. Its molecular formula is , and it possesses a bromine atom and a fluorine atom on the aromatic ring, contributing to its chemical reactivity and potential biological activity. The compound is known for its distinctive properties due to the presence of multiple halogen atoms, which can influence both its physical characteristics and reactivity in
Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves several methods:
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has potential applications in various fields:
Several compounds share structural similarities with 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Contains chlorine instead of bromine | |
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | Chlorine at a different position | |
1-(3-Bromophenyl)-2,2,2-trifluoroethanone | Similar bromination but lacks fluorine | |
1-(4-Iodophenyl)-2,2,2-trifluoroethanone | Contains iodine; potentially different reactivity | |
1-(4-Nitrophenyl)-2,2,2-trifluoroethanone | Nitro group introduces different electronic properties |
The unique combination of bromine and fluorine in 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone distinguishes it from these similar compounds by potentially enhancing its biological activity and reactivity due to the electron-withdrawing effects of these halogens.
Irritant